molecular formula C17H19N3O B5760721 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Numéro de catalogue B5760721
Poids moléculaire: 281.35 g/mol
Clé InChI: LXJUVIFHRCBCPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMXBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMXBA is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in various physiological processes.

Mécanisme D'action

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone binds to the α7nAChR and acts as an agonist, causing the receptor to open and allow the influx of positively charged ions into the cell. This leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. These effects are thought to be mediated through the α7nAChR and its downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selectivity for the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its limited solubility and stability can make it challenging to work with in lab experiments.

Orientations Futures

There are several future directions for research on 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone and its potential therapeutic applications. These include:
1. Development of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone derivatives with improved solubility and stability.
2. Investigation of the effects of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone on other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone as a therapeutic agent for other neurological and psychiatric disorders.
4. Investigation of the mechanisms underlying 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's neuroprotective effects.
5. Development of novel drug delivery systems for 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone to improve its efficacy and reduce side effects.
In conclusion, 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its selective agonism of the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying its effects and to develop novel drug delivery systems to improve its efficacy and reduce side effects.

Méthodes De Synthèse

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-2-butene-1,4-dial to form the key intermediate, which is then cyclized to form 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The α7nAChR has been implicated in the pathophysiology of these disorders, and 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selective agonism of this receptor makes it a promising candidate for drug development.

Propriétés

IUPAC Name

2-(benzylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2)8-14-13(15(21)9-17)11-19-16(20-14)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJUVIFHRCBCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.